molecular formula C14H16N2 B3201727 6-(Piperidin-4-yl)isoquinoline CAS No. 1020277-43-3

6-(Piperidin-4-yl)isoquinoline

Cat. No.: B3201727
CAS No.: 1020277-43-3
M. Wt: 212.29
InChI Key: WKJJFCLGSAPOMH-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)isoquinoline is a heterocyclic compound that features both a piperidine ring and an isoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)isoquinoline typically involves the construction of the isoquinoline core followed by the introduction of the piperidine ring. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline structure. The piperidine ring can then be introduced via nucleophilic substitution or other cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, hydrogenation reactions using cobalt, ruthenium, or nickel-based nanocatalysts can be employed to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-4-yl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can be employed to modify the isoquinoline or piperidine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

6-(Piperidin-4-yl)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 6-(Piperidin-4-yl)isoquinoline is unique due to its combined structural features of both piperidine and isoquinoline, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-piperidin-4-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-2,5,8-11,15H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJJFCLGSAPOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)C=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Piperidin-4-yl)isoquinoline
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6-(Piperidin-4-yl)isoquinoline
Reactant of Route 6
6-(Piperidin-4-yl)isoquinoline

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